Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate

3,5-methanoproline stereocontrolled synthesis regioisomeric differentiation

Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate (CAS 851393-52-7, C₇H₁₁NO₂, MW 141.17) is a bridged bicyclic β-amino ester belonging to the 2-azabicyclo[2.1.1]hexane (2-aza-BCH) family. This scaffold serves as a rigidified pyrrolidine bioisostere, where the methyl ester at the 3-position defines it as a 3,5-methanoproline derivative.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B11759597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-azabicyclo[2.1.1]hexane-3-carboxylate
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CC(C2)N1
InChIInChI=1S/C7H11NO2/c1-10-7(9)6-4-2-5(3-4)8-6/h4-6,8H,2-3H2,1H3
InChIKeyIDVMGUFJVDTWOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate: A Constrained 3,5-Methanoproline Building Block for sp3-Rich Drug Discovery


Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate (CAS 851393-52-7, C₇H₁₁NO₂, MW 141.17) is a bridged bicyclic β-amino ester belonging to the 2-azabicyclo[2.1.1]hexane (2-aza-BCH) family. This scaffold serves as a rigidified pyrrolidine bioisostere, where the methyl ester at the 3-position defines it as a 3,5-methanoproline derivative [1]. As a sp³-rich heterocycle with a high fraction of saturated carbon, it has garnered significant interest in medicinal chemistry for replacing flat aromatic rings or flexible proline residues with a metabolically resistant three-dimensional framework [2].

Why Generic Pyrrolidine or Proline Analog Substitution Cannot Replicate the Conformational and Physicochemical Signature of Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate


Simple pyrrolidine esters, proline derivatives, or even regioisomeric 2-aza-BCH-1-carboxylates cannot be interchanged with methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate without fundamentally altering key molecular properties. The 2-aza-BCH core introduces a methylene bridge that rigidifies the pyrrolidine ring into two discrete puckers, profoundly affecting the trans/cis amide bond ratio compared to flexible proline [1]. In matched-pair analyses against pyrrolidine-containing LRRK2 inhibitors, the 2-aza-BCH system imparted measurable improvements in both aqueous solubility and metabolic clearance—attributes inaccessible with the unpuckered, unbridged pyrrolidine analog . Additionally, the 3-carboxylate regioisomer (3,5-methanoproline) is synthesized via a distinct electrophilic addition–rearrangement route from 2-azabicyclo[2.2.0]hex-5-ene precursors, while the more common 1-carboxylate (2,4-methanoproline) regioisomer requires lithiation-based strategies; these synthetic disconnections are not interchangeable and directly affect the availability and cost of the desired substitution pattern [2].

Quantitative Differentiation Evidence: Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate vs. Closest Analogs and Alternatives


Regioisomeric Synthetic Access: 3-Carboxylate Derivatives via Stereocontrolled Rearrangement Route vs. 1-Carboxylate Lithiation Chemistry

Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate belongs to the 3,5-methanoproline regioisomeric series, which is synthesized via electrophilic addition–rearrangement of 2-azabicyclo[2.2.0]hex-5-ene precursors. This stereocontrolled route provides 5-anti-hydroxy-3-exo-methoxycarbonyl derivatives from pyridine, a synthetic disconnection entirely distinct from the bridgehead-lithiation strategy used to prepare 1-carboxylate (2,4-methanoproline) regioisomers [1]. The two regioisomeric series require wholly different starting materials, reaction conditions, and purification protocols; a user seeking a 3-substituted 2-aza-BCH cannot simply substitute the commercially more common 1-carboxylate analog without redesigning the downstream synthetic sequence.

3,5-methanoproline stereocontrolled synthesis regioisomeric differentiation

Match-Pair Drug-Like Property Improvement: 2-Aza-BCH Core vs. Pyrrolidine in LRRK2 Kinase Inhibitor Optimization

During the optimization of N-heteroaryl indazole LRRK2 kinase inhibitors by Merck & Co., a matched-pair analysis was conducted comparing compounds bearing the 2-azabicyclo[2.1.1]hexane (2-aza-BCH) core with their direct pyrrolidine analogs. The analysis demonstrated that incorporation of the 2-aza-BCH scaffold led to improvements in both aqueous solubility and metabolic clearance relative to the corresponding pyrrolidine-containing matched pairs, while maintaining or improving target potency . Although the reported match-pair data are for elaborated LRRK2 inhibitor structures rather than the methyl ester building block itself, the documented property improvement is a class-level consequence of the bridged bicyclic framework that the 3-carboxylate building block is designed to deliver when elaborated into final compounds.

LRRK2 inhibitors match-pair analysis solubility metabolic clearance

Conformational Locking: 2-Aza-BCH Trans/Cis Amide Bond Ratio vs. Proline

The 2-azabicyclo[2.1.1]hexane framework fundamentally alters the trans/cis equilibrium of the amide bond relative to proline. Early conformational studies on 2,4-methanoproline (the 1-carboxylate regioisomer) demonstrated that the bridged bicyclic system adopts primarily (>95%) a single trans-amide conformation in aqueous solution, whereas the corresponding L-proline peptides exist as an equilibrium mixture of approximately isoenergetic cis and trans conformers [1]. The Jenkins et al. study on substituted 2-azabicyclo[2.1.1]hexane proline analogues further established that the trans/cis ratio is rendered invariant to C-4 (Cγ) substitution in a given solvent, contrasting sharply with standard proline where electronegative substituents at Cγ dramatically shift the trans/cis equilibrium [2]. While these measurements derive from 1-carboxylate-2-aza-BCH derivatives (2,4-methanoprolines), the conformational locking effect arises from the bicyclic bridge itself and is expected to extend to the 3-carboxylate (3,5-methanoproline) class.

amide bond conformation trans/cis ratio constrained proline analog

Computed Lipophilicity: Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate LogP vs. Parent Bicyclic Amines

The computed partition coefficient (XLogP3) of methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate is 0.3, as reported by PubChem [1]. This value positions the compound within the optimal lipophilicity range for CNS drug candidates (LogP 1–3) and oral bioavailability, while being measurably lower than the unfunctionalized 2-azabicyclo[2.1.1]hexane parent (estimated LogP ~0.37–0.59) and significantly lower than non-nitrogenous bicyclo[2.1.1]hexane hydrocarbons (calculated LogP typically >2). The combination of a polar methyl ester and a secondary amine in a compact bridged framework yields a balanced hydrophilic–lipophilic profile that facilitates aqueous handling and downstream conjugation while retaining sufficient membrane permeability for cell-based assays.

lipophilicity LogP drug-likeness physicochemical property

Recommended Procurement and Deployment Scenarios for Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate


Medicinal Chemistry: 3,5-Methanoproline-Containing Peptidomimetic Lead Optimization

Use methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate as a direct precursor for incorporating the 3,5-methanoproline residue into peptide or peptidomimetic leads where a rigidified, trans-amide-locked proline replacement is desired. Saponification of the methyl ester yields the free 3-carboxylic acid for standard peptide coupling. The >95% trans-amide conformational bias (class-level inference from 2-aza-BCH studies) provides predictable backbone geometry unattainable with flexible proline [1][2].

LRRK2 Kinase Inhibitor and CNS Drug Discovery Programs Requiring Improved Solubility and Metabolic Stability

Deploy this building block in programs where matched-pair analysis has identified solubility or metabolic clearance liabilities with pyrrolidine-containing leads. The 2-aza-BCH scaffold, when elaborated, has demonstrated improved drug-like properties in a pharmaceutical LRRK2 inhibitor optimization campaign . The low LogP (0.3) of the building block [3] further supports its use in CNS-targeted programs where controlling lipophilicity is critical.

Synthetic Methodology: Accessing 3-Substituted 2-Aza-BCH Derivatives via Rearrangement Chemistry

Procure this compound when the synthetic route requires a 3-carboxylate substitution pattern. Unlike the 1-carboxylate regioisomer (2,4-methanoproline), which is accessed via bridgehead lithiation, the 3-carboxylate series is prepared through electrophilic addition–rearrangement of 2-azabicyclo[2.2.0]hex-5-ene precursors derived from pyridine [4]. This distinct synthetic disconnection enables the installation of stereochemistry at the 5-position (anti-hydroxy) and the 3-position (exo-ester) in a single transformation.

Scaffold-Hopping Precursor for Bicyclo[1.1.1]pentane (BCP) Synthesis

Utilize methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate as a synthetic intermediate for nitrogen-deletion skeletal editing to access bridge-functionalized bicyclo[1.1.1]pentanes (BCPs). Aza-BCHs bearing a bridgehead substituent have been converted to BCPs in isolated yields up to 32% via photochemical deamination, providing access to 1,2-functionalized BCP carboxylates [5]. The 3-carboxylate ester is a convenient handle for further decarboxylative functionalization after scaffold hopping.

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